Tetrahydrofurfuryl acetate
Tetrahydrofurfuryl acetate
The radical-chain racemisation of (R)-tetrahydrofurfuryl acetate has been studied.
Tetrahydrofurfuryl acetate, also known as 2-acetoxymethyloxolane or fema 3055, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydrofurfuryl acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydrofurfuryl acetate is primarily located in the cytoplasm. Tetrahydrofurfuryl acetate has a sweet, brown, and caramel taste.
Tetrahydrofurfuryl acetate, also known as 2-acetoxymethyloxolane or fema 3055, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydrofurfuryl acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydrofurfuryl acetate is primarily located in the cytoplasm. Tetrahydrofurfuryl acetate has a sweet, brown, and caramel taste.
Brand Name:
Vulcanchem
CAS No.:
637-64-9
VCID:
VC21250444
InChI:
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3
SMILES:
CC(=O)OCC1CCCO1
Molecular Formula:
C7H12O3
Molecular Weight:
144.17 g/mol
Tetrahydrofurfuryl acetate
CAS No.: 637-64-9
Cat. No.: VC21250444
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The radical-chain racemisation of (R)-tetrahydrofurfuryl acetate has been studied. Tetrahydrofurfuryl acetate, also known as 2-acetoxymethyloxolane or fema 3055, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydrofurfuryl acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, tetrahydrofurfuryl acetate is primarily located in the cytoplasm. Tetrahydrofurfuryl acetate has a sweet, brown, and caramel taste. |
|---|---|
| CAS No. | 637-64-9 |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | oxolan-2-ylmethyl acetate |
| Standard InChI | InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3 |
| Standard InChI Key | AAQDYYFAFXGBFZ-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1CCCO1 |
| Canonical SMILES | CC(=O)OCC1CCCO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator